(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid
Overview
Description
(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl group, a quinoline moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Quinoline Moiety: The quinoline derivative is attached via a condensation reaction with an appropriate aldehyde or ketone.
Final Functionalization: The carboxylic acid group is introduced through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyquinoline moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, it can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or bind to specific proteins, while the piperidine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(quinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid: Lacks the methoxy group on the quinoline ring.
(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-chloroquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid: Contains a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group on the quinoline ring in (3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid can significantly alter its electronic properties and reactivity, making it unique compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6/c1-24(2,3)32-23(30)26-12-10-15(19(14-26)22(28)29)5-8-21(27)17-9-11-25-20-7-6-16(31-4)13-18(17)20/h6-7,9,11,13,15,19H,5,8,10,12,14H2,1-4H3,(H,28,29)/t15-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHLFOFHOIQTNI-BEFAXECRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)CCC(=O)C2=C3C=C(C=CC3=NC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)CCC(=O)C2=C3C=C(C=CC3=NC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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